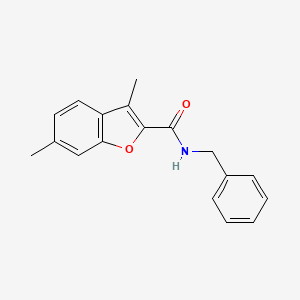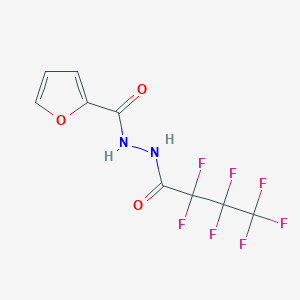
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylbenzylidene)cyclopentanecarbohydrazide, also known as ICBH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ICBH is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Wirkmechanismus
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide's mechanism of action involves the inhibition of enzymes, such as tyrosinase and urease, which are involved in the growth and proliferation of cancer cells and bacteria. N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide also chelates metal ions, which can lead to the formation of reactive oxygen species and DNA damage in cancer cells.
Biochemical and Physiological Effects:
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the chelation of metal ions. N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit enzymes and chelate metal ions, and its potential use as a fluorescent probe. However, there are also limitations to using N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide, including its potential toxicity and the need for further studies to understand its long-term effects.
Zukünftige Richtungen
For the study of N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide include its potential use as a therapeutic agent and fluorescent probe, as well as the development of new synthesis methods.
Synthesemethoden
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and green synthesis. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between cyclopentanecarbohydrazide and 4-isopropylbenzaldehyde. Solvent-free synthesis involves the use of a ball-milling technique to produce N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide without using any solvent. Green synthesis involves the use of natural sources, such as plant extracts, to produce N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide. These methods have been optimized to produce N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has been studied for its potential therapeutic applications, including its anticancer, antimicrobial, and antiviral properties. Studies have shown that N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has cytotoxic effects on cancer cells, inhibits the growth of bacteria and fungi, and has antiviral activity against herpes simplex virus type 1. N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has also been studied for its potential use as a fluorescent probe for metal ions, such as copper and iron.
Eigenschaften
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12(2)14-9-7-13(8-10-14)11-17-18-16(19)15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUDZVIZSQVIQJ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclopentanecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)
![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5215370.png)
![3-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5215381.png)

![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5215394.png)